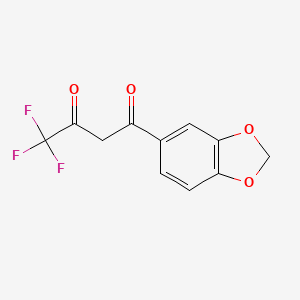

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

CAS No.: 306935-39-7

Cat. No.: VC2000980

Molecular Formula: C11H7F3O4

Molecular Weight: 260.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306935-39-7 |

|---|---|

| Molecular Formula | C11H7F3O4 |

| Molecular Weight | 260.17 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione |

| Standard InChI | InChI=1S/C11H7F3O4/c12-11(13,14)10(16)4-7(15)6-1-2-8-9(3-6)18-5-17-8/h1-3H,4-5H2 |

| Standard InChI Key | FDLJUCOQPAGQNY-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F |

Introduction

Chemical Identity and Nomenclature

1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione represents a specialized organic compound belonging to the butyrophenone chemical class. This compound features a combination of a benzodioxole ring system and a trifluorinated butanedione chain. It is commercially available at 97% purity from various chemical suppliers and is primarily used in research applications .

Chemical Identifiers

The compound's identity is established through various standardized identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

| Identifier Type | Value |

|---|---|

| CAS Number | 306935-39-7 |

| Molecular Formula | C₁₁H₇F₃O₄ |

| Molecular Weight | 260.17 g/mol |

| MDL Number | MFCD01570563 |

| InChI Key | FDLJUCOQPAGQNY-UHFFFAOYSA-N |

| PubChem CID | 2775368 |

Sources: Compiled from chemical databases and supplier information

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in scientific literature and commercial contexts, reflecting different naming conventions and structural interpretations:

-

1-(2H-1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

-

3-[3,4-(Methylenedioxy)benzoyl]-1,1,1-trifluoroacetone

-

1,3-butanedione,1-1,3-benzodioxol-5-yl-4,4,4-trifluoro

-

3-3,4-methylenedioxy benzoyl-1,1,1-trifluoroacetone

The IUPAC name precisely describes the molecular structure: 1-(1,3-benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione, indicating a butanedione chain with terminal trifluoromethyl group attached to position 1 of a benzodioxole ring system .

Physical and Chemical Properties

The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione determine its behavior in various environments and its potential applications in chemical processes.

Basic Physical Properties

Table 2: Physical Properties of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione

| Property | Value |

|---|---|

| Physical State | Not explicitly stated in sources, likely solid at room temperature |

| Molecular Weight | 260.17 g/mol |

| Formula Weight | 260.17 |

| Purity (Commercial) | Typically 97% |

Sources: Compiled from supplier specifications

Structural Representation

The compound can be represented through various chemical notations, each providing different perspectives on its structure:

These notations describe a molecule containing a benzodioxole ring connected to a butanedione chain with a terminal trifluoromethyl group. The benzodioxole portion consists of a benzene ring fused with a 1,3-dioxole (forming a methylenedioxy bridge), while the side chain features two carbonyl groups and terminates with a trifluoromethyl moiety .

Structural Analysis and Chemical Characteristics

Molecular Structure

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione consists of two distinct structural components:

-

A benzodioxole ring system (1,3-benzodioxol-5-yl group)

-

A 4,4,4-trifluorobutane-1,3-dione chain

The benzodioxole component features a benzene ring with a methylenedioxy bridge (-O-CH₂-O-) connecting positions 3 and 4. This creates a five-membered heterocyclic ring fused to the benzene structure. The butanedione chain contains two carbonyl groups at positions 1 and 3, with a trifluoromethyl group at position 4 .

Functional Groups

The compound contains several important functional groups that define its chemical behavior:

-

Two carbonyl groups (C=O) in the butanedione chain

-

A trifluoromethyl group (CF₃) providing enhanced stability and lipophilicity

-

A methylenedioxy bridge creating a cyclic acetal structure

The presence of these functional groups suggests potential for keto-enol tautomerism, hydrogen bonding capabilities, and varied reactivity patterns that could be exploited in chemical synthesis and applications.

Synthesis and Production Methods

| Specification | Value |

|---|---|

| Purity | Typically 97% |

| Available Quantities | 1g, 10g |

| Packaging | Generally in amber glass bottles |

| Storage Conditions | 2-8°C (refrigerated) |

| Assay Method | Not specified in search results |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume